molecular formula C12H14O3S B13676361 Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate

Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate

Cat. No.: B13676361
M. Wt: 238.30 g/mol
InChI Key: GFZZMRAVOUPVIE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate is an organic compound with a complex structure that includes a formyl group, a thioether linkage, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate typically involves the reaction of 2-formylthiophenol with methyl 2-bromo-2-methylpropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the thioether bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the thioether group.

Scientific Research Applications

Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving thioethers.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thioether linkage can undergo oxidation or substitution. These interactions can affect biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,3-Difluoro-6-formylphenyl)thio]acetate
  • Methyl 2-[(2,5-Dimethylphenyl)thio]acetate

Uniqueness

Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate is unique due to the presence of both a formyl group and a thioether linkage, which confer distinct reactivity patterns. This makes it a valuable compound for studying specific chemical reactions and developing new materials.

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 2-(2-formylphenyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C12H14O3S/c1-12(2,11(14)15-3)16-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3

InChI Key

GFZZMRAVOUPVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)SC1=CC=CC=C1C=O

Origin of Product

United States

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